3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of tetrahydrofuran and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure and potential pharmacological properties make it a target for drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles, share some chemical properties and reactivity patterns.
Furan Derivatives: Compounds containing furan rings, such as 2-furoic acid, exhibit similar reactivity in certain chemical reactions.
Uniqueness
3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of tetrahydrofuran and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(oxolan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H12N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h7,10H,1-5H2 |
InChI Key |
TZYFQTIOKSTZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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